6-Methyl-5-nitroisoquinoline
Overview
Description
6-Methyl-5-nitroisoquinoline is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
6-Methyl-5-nitroisoquinoline, a derivative of nitroisoquinoline, has been a subject of research for its synthesis and reactivity. Achmatowicz et al. (2008) described an efficient and scalable approach to synthesize this compound from 5-nitroisoquinoline using vicarious nucleophilic substitution (VNS) as a key step (Achmatowicz et al., 2008). This method offers potential for application to other aromatic and heteroaromatic nitro compounds.
Applications in Medicinal Chemistry
The compound's relevance in medicinal chemistry has been explored, particularly in the synthesis of potential prodrug systems and inhibitors. For example, Couch et al. (2008) synthesized a range of 2-aryl-5-nitroquinolines, including 6-methyl-5-nitroquinoline derivatives, as potential prodrug systems for bioreductive activation (Couch et al., 2008). Similarly, Dhami et al. (2009) reported the synthesis of 4-substituted 5-nitroisoquinolin-1-ones, analogues of the water-soluble PARP-1 inhibitor 5-AIQ, through Pd-catalysed cyclisations, highlighting its potential in drug development (Dhami et al., 2009).
Antimalarial Activity
This compound derivatives have also been investigated for their antimalarial properties. Werbel et al. (1986) synthesized a series of compounds, including this compound derivatives, and found correlations between their structural properties and antimalarial potency (Werbel et al., 1986).
Bioreductive Activation and Hypoxia-Selective Cytotoxins
The compound's role in bioreductive activation and as hypoxia-selective cytotoxins has been a subject of interest. For instance, Denny et al. (1992) evaluated a series of nitroquinolines, including 6-methyl-5-nitro derivatives, as hypoxia-selective cytotoxins and radiosensitizers of hypoxic cells (Denny et al., 1992).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
6-methyl-5-nitroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-2-3-8-6-11-5-4-9(8)10(7)12(13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPKZGWCMPOFRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309107 | |
Record name | 6-Methyl-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188121-31-5 | |
Record name | 6-Methyl-5-nitroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188121-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinoline, 6-methyl-5-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using VNS for the synthesis of 6-methyl-5-nitroisoquinoline compared to other methods?
A1: The research highlights that the described VNS method offers an "efficient and scalable three-step one-pot approach" to synthesizing this compound from readily available 5-nitroisoquinoline []. This suggests advantages in terms of yield, cost-effectiveness, and simplified procedures compared to potential multi-step alternatives.
Q2: Beyond this compound, what other applications does the research suggest for VNS reactions?
A2: While the focus is on this compound, the researchers observed that the "optimized reaction conditions can be applied to a limited number of other aromatic and heteroaromatic nitro compounds" []. This finding opens avenues for exploring the broader utility of VNS in synthesizing similar compounds. Additionally, the study uncovered two new reaction pathways under VNS conditions: one yielding an isoxazole and another resulting in the formal cyclopropanation of an aromatic nitro compound []. These discoveries highlight the potential of VNS for expanding synthetic chemistry toolboxes.
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